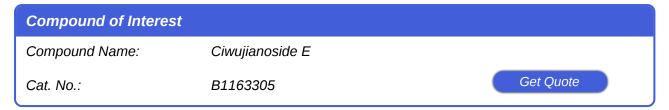


Application Notes and Protocols: Transwell Cell Invasion Assay Using Ciwujianoside E

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Transwell cell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This protocol details the use of **Ciwujianoside E**, a natural compound, to assess its inhibitory effects on cancer cell invasion.

Recent studies have shown that **Ciwujianoside E** can inhibit the proliferation and invasion of cancer cells.[1][2] Its mechanism of action involves the disruption of key signaling pathways implicated in cell migration and invasion. Specifically, **Ciwujianoside E** has been found to inhibit Burkitt lymphoma cell proliferation and invasion by blocking the interaction between α -enolase (ENO1) and plasminogen, which in turn reduces the generation of plasmin and suppresses the activation of transforming growth factor- β 1 (TGF- β 1).[1][2] This subsequently leads to the downregulation of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[1][2]

This document provides a detailed protocol for a Transwell cell invasion assay to evaluate the anti-invasive properties of **Ciwujianoside E**.

Data Presentation



The following table summarizes hypothetical quantitative data from a Transwell invasion assay with **Ciwujianoside E**. The data represents the percentage of invasion inhibition relative to a vehicle control.

Ciwujianoside E Concentration (µM)	Mean Number of Invaded Cells (per field)	Standard Deviation	% Invasion Inhibition
0 (Vehicle Control)	150	± 12	0%
1	125	± 10	16.7%
5	80	± 9	46.7%
10	45	± 6	70.0%
25	20	± 4	86.7%

Experimental Protocols Materials

- 24-well Transwell inserts (8 μm pore size)
- Matrigel Basement Membrane Matrix
- Selected cancer cell line (e.g., MDA-MB-231, HT-1080, or a cell line relevant to the research)
- Cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Ciwujianoside E (dissolved in a suitable solvent like DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cotton swabs



- Fixation solution (e.g., 4% paraformaldehyde or methanol)
- Staining solution (e.g., 0.1% Crystal Violet)
- Microscope

Methodology

- 1. Preparation of Matrigel-Coated Inserts:
- Thaw Matrigel on ice overnight at 4°C.
- Dilute Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.
- Add 50-100 μL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
- Incubate the inserts at 37°C for 2-4 hours to allow the Matrigel to solidify.
- After solidification, rehydrate the Matrigel by adding 100 μL of warm, serum-free medium to the upper chamber and 600 μL to the lower chamber. Incubate at 37°C for at least 30 minutes.
- 2. Cell Preparation and Seeding:
- Culture the selected cancer cells until they reach 70-80% confluency.
- Starve the cells in serum-free medium for 12-24 hours before the assay.
- Harvest the cells using Trypsin-EDTA and resuspend them in serum-free medium.
- Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.
- 3. Transwell Invasion Assay:
- Carefully remove the rehydration medium from the upper and lower chambers of the prepared inserts.



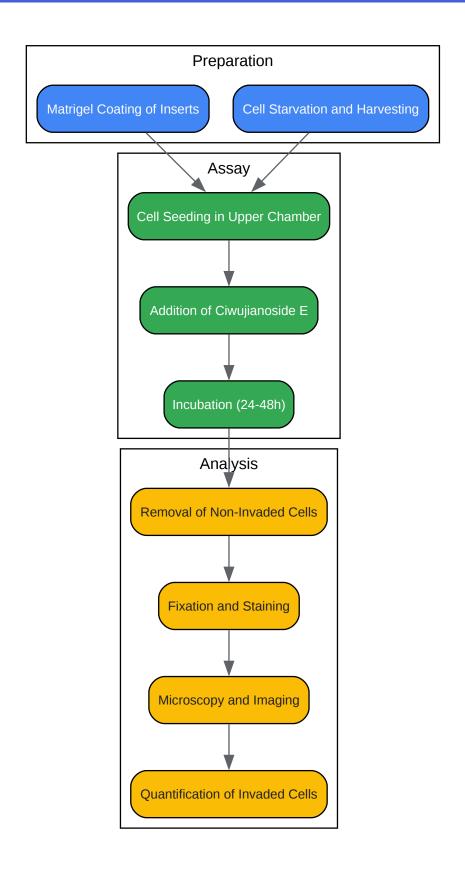
- Add 600 μL of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.
- In the upper chamber, add 200 μL of the cell suspension.
- To the cell suspension in the upper chamber, add various concentrations of Ciwujianoside E
 (e.g., 0, 1, 5, 10, 25 μM). Ensure the final solvent concentration is consistent across all wells
 and does not exceed 0.1%.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive capacity.
- 4. Fixation and Staining:
- After incubation, carefully remove the medium from the upper chamber.
- Use a cotton swab to gently remove the non-invaded cells from the upper surface of the membrane.
- Wash the inserts with PBS.
- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
- · Wash the inserts with PBS.
- Stain the invaded cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- 5. Quantification of Cell Invasion:
- Visualize the stained, invaded cells on the lower surface of the membrane using a microscope.
- Capture images from several random fields (e.g., 5-10 fields) for each insert at a consistent magnification (e.g., 100x or 200x).



- Count the number of invaded cells in each field.
- Calculate the average number of invaded cells per field for each experimental condition.
- The percentage of invasion inhibition can be calculated using the following formula: %
 Invasion Inhibition = [1 (Number of invaded cells in the treated group / Number of invaded
 cells in the control group)] x 100

Mandatory Visualization

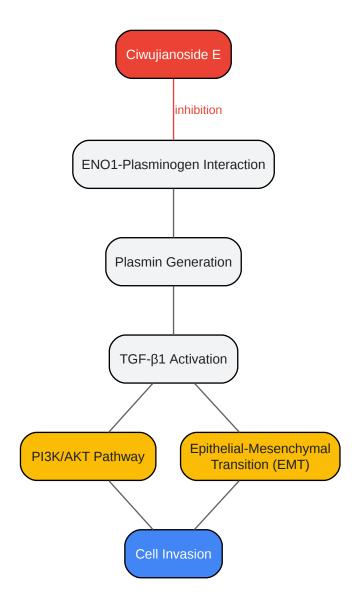




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Caption: Workflow of the Transwell Cell Invasion Assay.





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Caption: Signaling Pathway of Ciwujianoside E in Invasion Inhibition.

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References



- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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